![molecular formula C12H6Cl2FN3O2S B2406902 6-Cyano-N-(2,4-dichloro-6-fluorophenyl)pyridine-3-sulfonamide CAS No. 1645414-76-1](/img/structure/B2406902.png)
6-Cyano-N-(2,4-dichloro-6-fluorophenyl)pyridine-3-sulfonamide
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Overview
Description
This compound is a pyridine derivative, which is a type of aromatic heterocyclic compound. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms . The compound also contains cyano, dichloro, and fluorophenyl groups, which can significantly affect its properties and reactivity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyridine ring, followed by the introduction of the cyano, dichloro, and fluorophenyl groups. The exact methods would depend on the specific reactivity of these groups and the desired configuration of the final product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The presence of the nitrogen in the pyridine ring, the cyano group, and the halogens (chlorine and fluorine) would all contribute to the overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing nature of the cyano, dichloro, and fluorophenyl groups. These groups could potentially make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by the nature of the functional groups present in the molecule .Scientific Research Applications
Antibacterial Agents
Research by Azab et al. (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, like 6-Cyano-N-(2,4-dichloro-6-fluorophenyl)pyridine-3-sulfonamide, for use as antibacterial agents. Their study synthesized derivatives exhibiting high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).
Anticancer and Antimicrobial Agents
Debbabi et al. (2017) synthesized novel sulfonamides with biologically active pyridine and evaluated them for their anticancer and antimicrobial activities. Some compounds showed better activity than the reference drug Doxorubicin (Debbabi, Bashandy, Al‐Harbi, Aljuhani, & Al-Saidi, 2017).
Organic Synthesis
An and Wu (2017) explored the synthesis of sulfonated tetrahydropyridine derivatives, showing the versatility of sulfonamide-based compounds in organic synthesis (An & Wu, 2017).
Photoluminescent Materials
Constable et al. (2014) reported on iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands. These materials, related to sulfonamide chemistry, showed potential in photoluminescent applications (Constable, Ertl, Housecroft, & Zampese, 2014).
Environmental Studies
Martin et al. (2019) investigated the total oxidizable precursor assay for assessing perfluoroalkyl substances in groundwater, which involved sulfonamide compounds. This study highlighted the environmental relevance of such compounds (Martin, Munoz, Mejia-Avendaño, Duy, Yao, Volchek, Brown, Liu, & Sauvé, 2019).
Antitumor and Antimicrobial Evaluation
Kucukoglu et al. (2016) synthesized a series of pyrazoline benzene sulfonamides and investigated their cytotoxic activities on tumor and non-tumor cell lines, demonstrating the potential of sulfonamide derivatives in antitumor and antimicrobial research (Kucukoglu, Oral, Aydin, Yamali, Algul, Sakagami, Gulcin, Supuran, & Gul, 2016).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in cell signaling, gene expression, and cellular metabolism .
Action Environment
The action, efficacy, and stability of 6-Cyano-N-(2,4-dichloro-6-fluorophenyl)pyridine-3-sulfonamide could be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the temperature .
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-cyano-N-(2,4-dichloro-6-fluorophenyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2FN3O2S/c13-7-3-10(14)12(11(15)4-7)18-21(19,20)9-2-1-8(5-16)17-6-9/h1-4,6,18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUIGVWYMXIYPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1S(=O)(=O)NC2=C(C=C(C=C2Cl)Cl)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2FN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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